molecular formula C22H19F3N2O3 B6546843 N-(2-ethoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946332-42-9

N-(2-ethoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546843
CAS No.: 946332-42-9
M. Wt: 416.4 g/mol
InChI Key: WKSRGIQMZXMWAS-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

A number of cyclocondensation reactions for the synthesis of TFMP derivatives have been reported . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The trifluoromethyl group is an important subgroup of fluorinated compounds . The unique physicochemical properties of the fluorine atom, which has the largest electronegativity and is the next smallest atom after hydrogen, contribute to the biological activities of fluorine-containing compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the unique properties of the trifluoromethyl group and the pyridine moiety . The trifluoromethyl group is an important component in the synthesis of TFMP derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety . The unique properties of the fluorine atom, such as its large electronegativity and small size, contribute to the unique physicochemical properties of this compound .

Mechanism of Action

The mechanism of action of this compound is thought to be related to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties contribute to the biological activities of TFMP derivatives .

Future Directions

TFMP derivatives are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic, especially in the agrochemical, pharmaceutical, and functional materials fields .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3/c1-2-30-19-8-4-3-7-18(19)26-20(28)17-6-5-13-27(21(17)29)14-15-9-11-16(12-10-15)22(23,24)25/h3-13H,2,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSRGIQMZXMWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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